molecular formula C23H17N5O B5474384 7-[4-(benzyloxy)phenyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-[4-(benzyloxy)phenyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5474384
M. Wt: 379.4 g/mol
InChI Key: BRVZKVSGDSWXPI-UHFFFAOYSA-N
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Description

“7-[4-(benzyloxy)phenyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a triazolo ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings. The pyrimidine ring is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The triazolo ring is a five-membered ring with three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and reagents used. Pyrimidine derivatives have been studied for their anticancer activity . The chemical reactions of this compound could potentially be influenced by its structural features, such as the presence of the pyrimidine and triazolo rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the compound “4-(Benzyloxy)phenyl isocyanate” has a molecular weight of 225.24, a boiling point of 129 °C/0.2 mmHg, and a melting point of 60-62 °C .

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the field of anticancer drug development . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

7-(4-phenylmethoxyphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O/c1-2-4-17(5-3-1)16-29-20-8-6-18(7-9-20)21-12-15-25-23-26-22(27-28(21)23)19-10-13-24-14-11-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVZKVSGDSWXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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